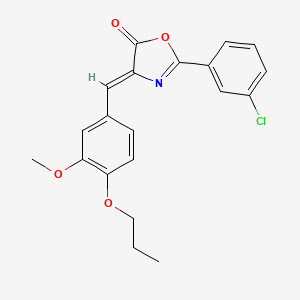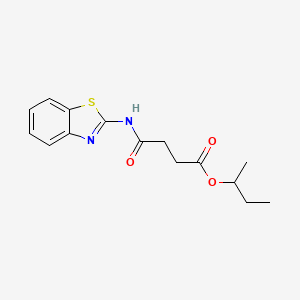
Butan-2-yl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate is a synthetic organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate typically involves the reaction of butan-2-yl 4-oxobutanoate with 2-aminobenzothiazole. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Butan-2-yl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butan-2-yl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities.
Butanoate esters: Compounds like ethyl 4-oxobutanoate and methyl 4-oxobutanoate are similar in terms of the ester functionality.
Uniqueness
Butan-2-yl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate is unique due to the combination of the benzothiazole moiety with the butanoate ester This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
Molecular Formula |
C15H18N2O3S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
butan-2-yl 4-(1,3-benzothiazol-2-ylamino)-4-oxobutanoate |
InChI |
InChI=1S/C15H18N2O3S/c1-3-10(2)20-14(19)9-8-13(18)17-15-16-11-6-4-5-7-12(11)21-15/h4-7,10H,3,8-9H2,1-2H3,(H,16,17,18) |
InChI Key |
HRJVMOIQRIYHCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CCC(=O)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10902185.png)
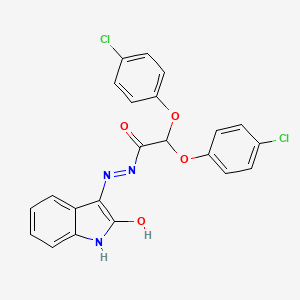
![(E)-16-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B10902201.png)
![N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4-nitrobenzohydrazide](/img/structure/B10902204.png)
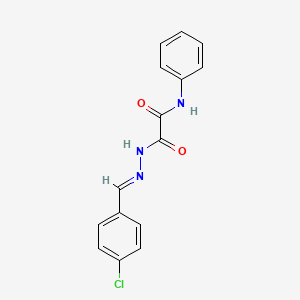
![4-{[5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]sulfonyl}-1,3-dimethyl-1H-pyrazole](/img/structure/B10902216.png)
![N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10902228.png)
![N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]benzohydrazide](/img/structure/B10902235.png)
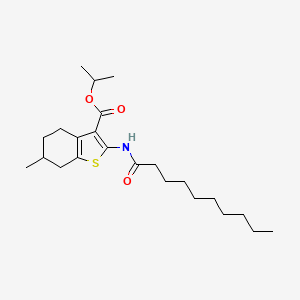
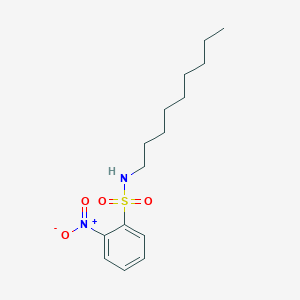
![1-(4-chlorobenzyl)-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B10902260.png)
![7'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B10902264.png)
![5-(4-fluorophenyl)-7-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10902276.png)
